Molecular Weight and Physicochemical Shift from Gem-Dimethyl Substitution
The target compound (CAS 1557534-39-0, MW 216.30) carries an additional methyl group at the C2 quaternary carbon of the propane-1,3-diol backbone compared to its closest commercially catalogued analog, 2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol (CAS 1489465-74-8, MW 202.27) . The measured molecular weight increase of 14.03 Da (one CH₂ unit) is accompanied by a transition from a secondary carbon centre to a quaternary carbon centre, which fundamentally alters the conformational flexibility and hydrogen-bonding geometry of the diol moiety .
| Evidence Dimension | Molecular weight (Da) and structural complexity |
|---|---|
| Target Compound Data | MW 216.30 g/mol; molecular formula C9H16N2O2S; contains a quaternary carbon (C(CH3)(CH2OH)2-NH-) in the alkanolamine backbone. |
| Comparator Or Baseline | CAS 1489465-74-8: MW 202.27 g/mol; molecular formula C8H14N2O2S; contains a secondary carbon (CH(CH2OH)2-NH-) in the alkanolamine backbone. |
| Quantified Difference | ΔMW = +14.03 Da (6.9% increase); hybridisation change from sp³ C–H (secondary) to sp³ C–CH₃ (quaternary) at the backbone branching point. |
| Conditions | Calculated from exact masses; structural assignment confirmed by IUPAC nomenclature comparison across Chemsrc and supplier catalog entries. |
Why This Matters
The 6.9% higher molecular weight and quaternary carbon centre directly impact predicted logP, aqueous solubility, and the compound's behaviour as a synthetic intermediate—parameters that cannot be matched by the des-methyl analog in SAR-by-catalog or scaffold-hopping exercises [1].
- [1] Talele TT. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. J Med Chem 2018, 61(6), 2166–2210. PMID: 29211463. View Source
